6-Thiomorpholin-4-ylpyridin-2-amine
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Overview
Description
6-Thiomorpholin-4-ylpyridin-2-amine is a useful research compound. Its molecular formula is C9H13N3S and its molecular weight is 195.28. The purity is usually 95%.
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Scientific Research Applications
Optical and Electronic Properties
- Structure-Dependent Optical Properties : A study investigated the optical properties of compounds with nitrogen-based π-deficient heterocycles, including derivatives of 6-Thiomorpholin-4-ylpyridin-2-amine. These compounds exhibit structure-dependent fluorescence in both solution and solid states, demonstrating potential applications in electronic and photonic devices due to their redox, UV–Vis absorption, and emission properties (Palion-Gazda et al., 2019).
Chemical Synthesis and Reactivity
- N-(Organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines and -selenomorpholin-4-amines : The synthesis of these compounds through the reaction of bis(chloromethylidene)thiomorpholin-4-amine showcases the chemical reactivity and potential for creating a variety of derivatives for further chemical studies or applications in materials science (Martynov et al., 2013).
Biological Activities
- Antimicrobial and Antiurease Activities : Morpholine derivatives, including those based on this compound, have been synthesized and evaluated for their antimicrobial and antiurease activities. Some of these compounds show promise in high concentrations against certain microbial strains and enzymes, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2012).
Chemical Sensors and Detection
- Fluorescent Chemosensors for Nerve Agent Mimics : Derivatives have been developed as chemosensors for detecting nerve agent mimics, demonstrating the versatility of this compound in creating sensors with potential applications in security and environmental monitoring (Cai et al., 2017).
Transdermal Permeation Enhancers
- Activity as Transdermal Permeation Enhancers : Certain derivatives have been tested for their effectiveness in enhancing the permeation of drugs through the skin, a crucial aspect of topical pharmaceutical formulations. These studies indicate potential applications in improving the delivery of drugs through the skin, enhancing both efficacy and patient compliance (Farsa et al., 2010).
Safety and Hazards
The safety information for 6-Thiomorpholin-4-ylpyridin-2-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS05 and GHS07 pictograms .
Mechanism of Action
Target of Action
Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have been reported to show anticancer properties .
Mode of Action
It is known that many pyrimidine derivatives exert their effects by interacting with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Properties
IUPAC Name |
6-thiomorpholin-4-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGOGXAFYAVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.